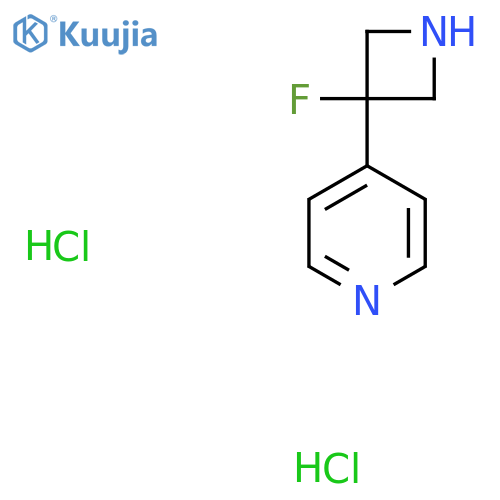Cas no 2751615-19-5 (4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride)
4-(3-フルオロアゼチジン-3-イル)ピリジンジハイドロクロライドは、高純度の有機化合物であり、医薬品中間体や創薬研究において重要な役割を果たします。この化合物は、フルオロ化アゼチジン環とピリジン骨格を有し、特異的な分子構造により生体活性の向上が期待されます。ジハイドロクロライド塩として安定性に優れ、取り扱いや保存が容易です。特に、中枢神経系やがん治療関連の薬剤開発におけるリード化合物としての応用が注目されています。高い反応性と選択性を備えており、精密合成や構造活性相関研究に適しています。

2751615-19-5 structure
商品名:4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride
4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-(3-fluoroazetidin-3-yl)pyridine dihydrochloride
- Z5526531607
- EN300-37313455
- 2751615-19-5
- 4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride
-
- インチ: 1S/C8H9FN2.2ClH/c9-8(5-11-6-8)7-1-3-10-4-2-7;;/h1-4,11H,5-6H2;2*1H
- InChIKey: BWBLHUFUFPAPCN-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.FC1(C2C=CN=CC=2)CNC1
計算された属性
- せいみつぶんしりょう: 224.0283319g/mol
- どういたいしつりょう: 224.0283319g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 139
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 24.9Ų
4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37313455-0.5g |
4-(3-fluoroazetidin-3-yl)pyridine dihydrochloride |
2751615-19-5 | 95.0% | 0.5g |
$813.0 | 2025-03-18 | |
| Enamine | EN300-37313455-1.0g |
4-(3-fluoroazetidin-3-yl)pyridine dihydrochloride |
2751615-19-5 | 95.0% | 1.0g |
$1043.0 | 2025-03-18 | |
| Enamine | EN300-37313455-2.5g |
4-(3-fluoroazetidin-3-yl)pyridine dihydrochloride |
2751615-19-5 | 95.0% | 2.5g |
$2043.0 | 2025-03-18 | |
| 1PlusChem | 1P028O57-50mg |
4-(3-fluoroazetidin-3-yl)pyridinedihydrochloride |
2751615-19-5 | 95% | 50mg |
$352.00 | 2024-05-07 | |
| Aaron | AR028ODJ-2.5g |
4-(3-fluoroazetidin-3-yl)pyridinedihydrochloride |
2751615-19-5 | 95% | 2.5g |
$2835.00 | 2025-02-16 | |
| 1PlusChem | 1P028O57-100mg |
4-(3-fluoroazetidin-3-yl)pyridinedihydrochloride |
2751615-19-5 | 95% | 100mg |
$510.00 | 2024-05-07 | |
| 1PlusChem | 1P028O57-250mg |
4-(3-fluoroazetidin-3-yl)pyridinedihydrochloride |
2751615-19-5 | 95% | 250mg |
$700.00 | 2024-05-07 | |
| Enamine | EN300-37313455-0.1g |
4-(3-fluoroazetidin-3-yl)pyridine dihydrochloride |
2751615-19-5 | 95.0% | 0.1g |
$362.0 | 2025-03-18 | |
| Enamine | EN300-37313455-10.0g |
4-(3-fluoroazetidin-3-yl)pyridine dihydrochloride |
2751615-19-5 | 95.0% | 10.0g |
$4483.0 | 2025-03-18 | |
| 1PlusChem | 1P028O57-1g |
4-(3-fluoroazetidin-3-yl)pyridinedihydrochloride |
2751615-19-5 | 95% | 1g |
$1351.00 | 2024-05-07 |
4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride 関連文献
-
Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
-
Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367
-
3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
2751615-19-5 (4-(3-Fluoroazetidin-3-yl)pyridine dihydrochloride) 関連製品
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 2171726-03-5(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamido-2,2-dimethylbutanoic acid)
- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2248314-27-2(Ethyl 2-amino-5-thiophen-2-ylbenzoate)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
